1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety and a carboxamide functional group. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.
The compound can be sourced from various chemical databases and research articles, including PubChem, which provides detailed information about its molecular structure and properties. The IUPAC name and molecular formula are crucial for identifying this compound in scientific literature.
This compound can be classified as:
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide typically involves several steps, including:
The synthesis may utilize various reagents and conditions, such as:
The molecular structure of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can be represented using various notations:
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22...
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC
The molecular formula is , indicating a relatively complex structure with multiple functional groups.
The compound may participate in several chemical reactions, including:
Reactions involving this compound would typically require careful control of temperature and pH to avoid side reactions and ensure high yields.
The mechanism of action for 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is not fully elucidated but may involve:
Research into similar compounds suggests that modifications to the quinoline and piperidine structures can significantly affect biological activity.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4